3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride
Overview
Description
The compound “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by a biphenyl group attached to the pyrrolidine ring via an oxygen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a type of nitrogen heterocycle. The pyrrolidine ring is attached to a biphenyl group via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
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- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring is one of the nitrogen heterocycles used widely due to its efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage .
- Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date .
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- Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
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- SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .
- The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
- N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have been studied .
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- Compounds with pyrrolidine core skeletons were discovered to be promising candidates against xL3 motility (IC 50 = 0.78 µM for each), whereas compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC 50 = 3.2 µM) .
- These compounds exhibited good selectivity against mammalian epithelial cells with limited toxicity .
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Pyrrolidine-2,5-dione in Drug Discovery
- Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
- Both isoenzymes are involved in several diseases, such as retinal and other disorders .
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Antimicrobial and Antiviral Activities
- Some pyrrolidine derivatives are known to have antibacterial, antifungal, and antiviral activities .
- Compounds 25a (2-CH 3) and 25b (3-OCH 3) were discovered to be promising candidates against xL3 motility (IC 50 = 0.78 µM for each), whereas compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC 50 = 3.2 µM) .
- Moreover, these compounds exhibited good selectivity against mammalian epithelial cells with limited toxicity .
Future Directions
Pyrrolidine and its derivatives, including “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride”, have shown promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds and optimizing their synthesis processes .
properties
IUPAC Name |
3-(4-phenylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBICWZOEVJAQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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